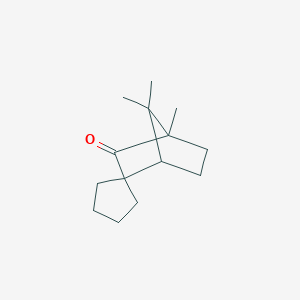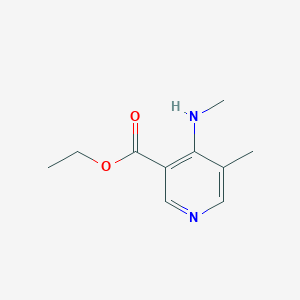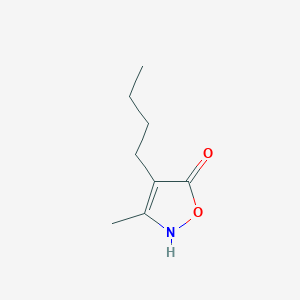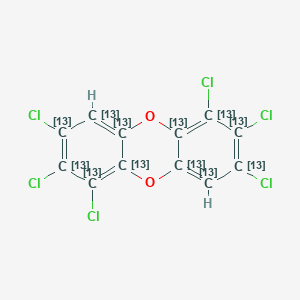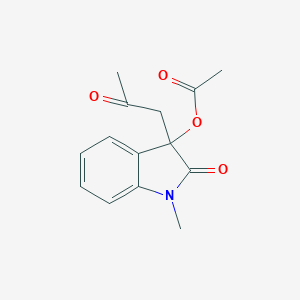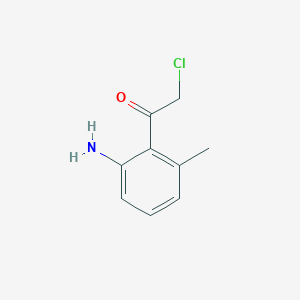
1-(2-Amino-6-methylphenyl)-2-chloroethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-6-methylphenyl)-2-chloroethanone, also known as CN gas, is a chemical compound that has been widely used as a riot control agent. It is a potent irritant that causes severe irritation to the eyes, skin, and respiratory tract. Despite its widespread use, there is limited scientific research available on the synthesis, mechanism of action, and physiological effects of CN gas.
作用机制
The mechanism of action of 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas is not fully understood. 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas is thought to act as an irritant by causing damage to the respiratory tract, skin, and eyes. 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas is also thought to cause oxidative stress and inflammation in various tissues. The exact molecular targets of 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas are not known, but it is believed to interact with cellular proteins and enzymes, leading to the activation of inflammatory pathways.
生化和生理效应
1-(2-Amino-6-methylphenyl)-2-chloroethanone gas has been shown to cause severe irritation to the eyes, skin, and respiratory tract. Exposure to 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas can cause symptoms such as coughing, chest tightness, shortness of breath, and burning sensations in the eyes and skin. 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas has also been shown to cause oxidative stress and inflammation in various tissues. Long-term exposure to 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas has been associated with an increased risk of respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD).
实验室实验的优点和局限性
1-(2-Amino-6-methylphenyl)-2-chloroethanone gas has several advantages as a tool for scientific research. It is a potent irritant that can be used to study the effects of irritants on various tissues. 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas is also relatively easy to synthesize, and its purity can be determined by various analytical techniques. However, the use of 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas in lab experiments is limited due to its potential for causing severe health effects. The use of 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas in lab experiments requires strict safety protocols to ensure the safety of researchers.
未来方向
There are several future directions for scientific research on 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas. One direction is to study the molecular targets of 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas and its interaction with cellular proteins and enzymes. Another direction is to study the long-term health effects of exposure to 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas. Additionally, there is a need to develop safer and more effective riot control agents that do not cause severe health effects. Finally, there is a need for more research on the use of 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas in scientific research, including the development of safer methods for its use.
合成方法
1-(2-Amino-6-methylphenyl)-2-chloroethanone gas is synthesized by the reaction of 2-chloroacetyl chloride with 2-amino-6-methylphenol in the presence of a base such as sodium hydroxide. The reaction produces 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas as a yellow crystalline solid with a melting point of 93-94°C. The purity of the synthesized 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas can be determined by various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
1-(2-Amino-6-methylphenyl)-2-chloroethanone gas has been extensively used as a riot control agent by law enforcement agencies worldwide. However, its use in riot control has been controversial due to its potential for causing severe health effects. Despite this controversy, 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas has been used in various scientific research studies. 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas has been used as a tool to study the effects of irritants on the respiratory system, the immune system, and the nervous system. 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas has also been used to study the mechanisms of inflammation and oxidative stress in various animal models.
属性
CAS 编号 |
109532-24-3 |
|---|---|
产品名称 |
1-(2-Amino-6-methylphenyl)-2-chloroethanone |
分子式 |
C9H10ClNO |
分子量 |
183.63 g/mol |
IUPAC 名称 |
1-(2-amino-6-methylphenyl)-2-chloroethanone |
InChI |
InChI=1S/C9H10ClNO/c1-6-3-2-4-7(11)9(6)8(12)5-10/h2-4H,5,11H2,1H3 |
InChI 键 |
SAAJJGQCGWDNJP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N)C(=O)CCl |
规范 SMILES |
CC1=C(C(=CC=C1)N)C(=O)CCl |
同义词 |
Ethanone, 1-(2-amino-6-methylphenyl)-2-chloro- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



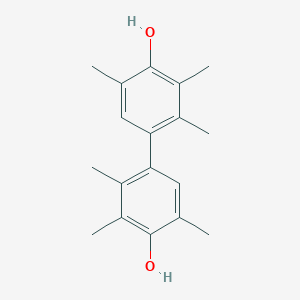

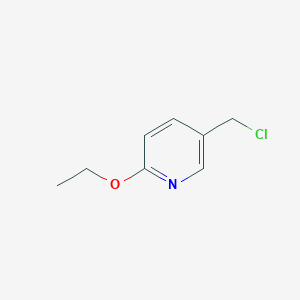
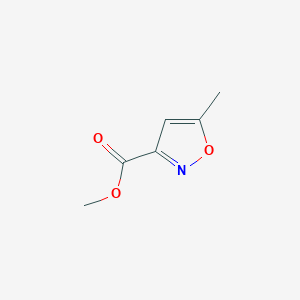
![Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B24692.png)
